(3-Bromopyridin-4-YL)methanol

Descripción

BenchChem offers high-quality (3-Bromopyridin-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopyridin-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

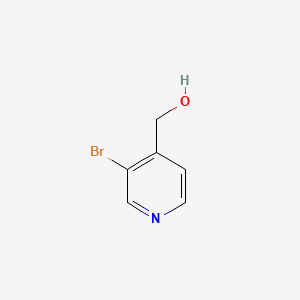

Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBUZBOVEZBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676731 | |

| Record name | (3-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146679-66-5 | |

| Record name | (3-Bromopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol (CAS: 146679-66-5)

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a hydroxymethyl group, offers dual reactivity that allows for selective and sequential modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

(3-Bromopyridin-4-YL)methanol is a white powder under standard conditions.[2] Its core structure consists of a pyridine ring with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position.[1] This specific arrangement is key to its chemical utility.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 146679-66-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆BrNO | [1][3][4] |

| Molecular Weight | 188.02 g/mol | [1][3] |

| IUPAC Name | (3-Bromopyridin-4-yl)methanol | [1] |

| Appearance | White powder | [2] |

| Boiling Point | 287.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.668 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.72 ± 0.10 (Predicted) | [3] |

| Storage | Store in a dry, sealed container at room temperature. | [3] |

| InChI Key | LQBUZBOVEZBDEB-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=C(C(=CN=C1)Br)CO |[1] |

Spectroscopic Data

The structural identity of (3-Bromopyridin-4-YL)methanol is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Parameters | Observed Signals | Source(s) |

|---|---|---|---|

| ¹H NMR | CDCl₃, 300 MHz | δ (ppm): 8.61 (s, 1H), 8.51 (d, J = 4.8 Hz, 1H), 7.55 (d, J = 4.8 Hz, 1H), 4.76 (s, 2H), 2.89 (s, 1H) | [2] |

| ¹³C NMR | CDCl₃, 75.5 MHz | δ (ppm): 151.14, 149.45, 148.54, 122.47, 119.90, 63.47 | [2] |

| Mass Spec. (GC/MS) | - | m/z: 188 | [2] |

| Mass Spec. (General) | - | The spectrum characteristically displays M⁺ and M+2 molecular ion peaks of nearly equal intensity due to bromine's natural isotopic abundance (⁷⁹Br and ⁸¹Br).[1] | [1] |

| Infrared (IR) | KBr | ν (cm⁻¹): 3152, 2894, 2829, 1593, 1447, 1401, 1333, 1223, 1170, 1070, 1024, 834, 705, 599 |[2] |

Synthesis and Experimental Protocols

The most direct route for synthesizing (3-Bromopyridin-4-YL)methanol involves the reduction of its corresponding aldehyde derivative, 3-bromo-4-pyridinecarboxaldehyde.[1][2]

Experimental Protocol: Reduction of 3-Bromo-4-pyridinecarboxaldehyde

This protocol details the synthesis via chemical reduction using sodium borohydride.[2]

Materials:

-

3-Bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)

-

Anhydrous Methanol (40 mL)

-

Sodium Borohydride (NaBH₄) (0.736 g, 19.5 mmol)

-

Ethyl Acetate

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A solution of 3-bromo-4-pyridinecarboxaldehyde (16.2 mmol) in anhydrous methanol (40 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (19.5 mmol) is added slowly to the cooled solution.

-

Reaction: The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere to prevent side reactions.

-

Solvent Removal: Upon completion, the methanol is removed by distillation under reduced pressure.

-

Extraction: The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated.

-

Washing and Drying: The organic layer is washed with distilled water, then dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is concentrated under reduced pressure to yield the final product, (3-Bromopyridin-4-YL)methanol, as a white powder.[2] The reported yield for this procedure is quantitative (100%).[2]

Reactivity and Applications in Drug Development

The synthetic value of (3-Bromopyridin-4-YL)methanol lies in the distinct reactivity of its two functional groups, which can be addressed selectively.[1] This makes it a versatile precursor for creating libraries of complex molecules for drug discovery screening programs.[1]

Reactions at the Bromine Atom (C3-Position)

-

Cross-Coupling Reactions: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1] These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with diverse substituents.[1][5]

-

Cine-Substitution: Under certain base-catalyzed conditions, 3-bromopyridines can undergo cine-substitution. This reaction may proceed through a highly reactive 3,4-pyridyne intermediate, which is then trapped by a nucleophile to functionalize the 4-position.[1]

Reactions at the Hydroxymethyl Group (C4-Position)

-

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, providing access to other important classes of compounds.[1]

-

Conversion to Amines: The hydroxymethyl group can be transformed into a methanamine. This is typically a two-step process involving the activation of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source.[1]

-

Etherification: Standard Williamson ether synthesis conditions can be applied to form ethers. This involves deprotonating the alcohol with a base, followed by reaction with an alkyl halide.[1]

References

- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 2. 3-Bromopyridine-4-methanol | 146679-66-5 [chemicalbook.com]

- 3. 3-Bromopyridine-4-methanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (3-Bromopyridin-4-yl)methanol | 146679-66-5 [sigmaaldrich.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3-Bromopyridin-4-YL)methanol, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring.[1] This specific arrangement of functional groups is crucial for its chemical reactivity and utility as a building block in the synthesis of more complex molecules.[1]

| Identifier | Value |

| Molecular Formula | C₆H₆BrNO[1][2][3][4] |

| Molecular Weight | 188.02 g/mol [1][2][3][4] |

| CAS Number | 146679-66-5[1][3][5] |

| Canonical SMILES | C1=C(C(=CN=C1)Br)CO[1] |

| InChIKey | LQBUZBOVEZBDEB-UHFFFAOYSA-N[3] |

| Boiling Point | 287.1±25.0 °C (Predicted)[3] |

| Density | 1.668±0.06 g/cm³ (Predicted)[3] |

| pKa | 12.72±0.10 (Predicted)[3] |

Experimental Protocols

A common and direct method for the synthesis of (3-Bromopyridin-4-YL)methanol involves the reduction of the corresponding aldehyde, 3-bromo-4-pyridinecarboxaldehyde.[1][5]

Synthesis of (3-Bromopyridin-4-YL)methanol from 3-Bromo-4-pyridinecarboxaldehyde [5]

-

Materials:

-

3-bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)

-

Anhydrous methanol (40 mL)

-

Sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol)

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of 3-bromo-4-pyridinecarboxaldehyde in anhydrous methanol is prepared.

-

The solution is cooled to 0 °C.

-

Sodium borohydride is slowly added to the cooled solution.

-

The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere.

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

Water and ethyl acetate are added to the residue for extraction.

-

The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to yield the final product, (3-Bromopyridin-4-YL)methanol, as a white powder.[5]

-

-

Characterization: The structure of the resulting product can be confirmed by various analytical techniques including ¹H NMR, ¹³C NMR, GC/MS, and IR spectroscopy.[5] The mass spectrum would characteristically show a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a distinctive pattern for bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of (3-Bromopyridin-4-YL)methanol.

References

- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 2. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromopyridine-4-methanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 5. 3-Bromopyridine-4-methanol | 146679-66-5 [chemicalbook.com]

Spectroscopic Profile of (3-Bromopyridin-4-YL)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Bromopyridin-4-YL)methanol, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of (3-Bromopyridin-4-YL)methanol is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data for (3-Bromopyridin-4-YL)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.61 | s | - | 1H | H-2 |

| 8.51 | d | 4.8 | 1H | H-6 |

| 7.55 | d | 4.8 | 1H | H-5 |

| 4.76 | s | - | 2H | -CH₂OH |

| 2.89 | s | - | 1H | -OH |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for (3-Bromopyridin-4-YL)methanol

| Chemical Shift (δ) ppm | Assignment |

| 151.14 | C-6 |

| 149.45 | C-4 |

| 148.54 | C-2 |

| 122.47 | C-5 |

| 119.90 | C-3 |

| 63.47 | -CH₂OH |

Solvent: CDCl₃, Frequency: 75.5 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Bands for (3-Bromopyridin-4-YL)methanol

| Wavenumber (cm⁻¹) | Assignment |

| 3152 | O-H stretch (alcohol) |

| 2894, 2829 | C-H stretch (aliphatic) |

| 1593 | C=C/C=N stretch (pyridine ring) |

| 1447, 1401 | Aromatic ring vibrations |

| 1333 | - |

| 1223 | - |

| 1170 | - |

| 1070 | C-O stretch |

| 1024 | - |

| 834 | - |

| 705 | C-Br stretch |

| 599 | - |

Technique: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3-Bromopyridin-4-YL)methanol (C₆H₆BrNO), the molecular weight is approximately 188.02 g/mol .[2] A characteristic feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M⁺ and M+2), which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2]

Table 4: Mass Spectrometry Data for (3-Bromopyridin-4-YL)methanol

| m/z | Assignment |

| 188 | [M]⁺ (containing ⁷⁹Br or ⁸¹Br) |

Technique: GC/MS[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of (3-Bromopyridin-4-YL)methanol (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 75.5 MHz. A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is employed. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a relaxation delay of 2 seconds are used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of (3-Bromopyridin-4-YL)methanol is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of (3-Bromopyridin-4-YL)methanol is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Bromopyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of (3-Bromopyridin-4-YL)methanol. While specific quantitative data for this compound is not extensively published, this document outlines standardized methodologies for researchers to generate reliable data. This guide is intended to be a valuable resource for professionals in drug development and chemical research, offering detailed experimental workflows and data presentation frameworks.

Introduction

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The pyridine scaffold is a prevalent motif in medicinal chemistry, often enhancing the solubility and bioavailability of drug candidates.[3] Understanding the physicochemical properties of (3-Bromopyridin-4-YL)methanol, particularly its solubility and stability, is crucial for its effective use in synthesis, formulation, and biological assays.[4]

This guide summarizes the known chemical and physical properties of (3-Bromopyridin-4-YL)methanol and provides detailed experimental protocols for determining its solubility and stability profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties for (3-Bromopyridin-4-YL)methanol is presented in Table 1. These properties are essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][5] |

| Molecular Weight | 188.02 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | [5] |

| Boiling Point (Predicted) | 287.1 ± 25.0 °C | [5][6] |

| Density (Predicted) | 1.668 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 12.72 ± 0.10 | [5][6] |

| Storage Conditions | Sealed in dry, Room Temperature | [5][6] |

Solubility Profile

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It measures the concentration of the compound in a saturated solution in equilibrium with an excess of the solid material.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (3-Bromopyridin-4-YL)methanol to a known volume of the desired solvent (e.g., water, ethanol, methanol, isopropanol, DMSO) in a sealed glass vial. The presence of excess solid is crucial for reaching equilibrium.[4]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Determine the concentration of (3-Bromopyridin-4-YL)methanol in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of (3-Bromopyridin-4-YL)methanol at known concentrations to ensure accurate quantification.[4]

-

-

Data Reporting:

-

Express the solubility in mg/mL and mol/L at the specified temperature.

-

Data Presentation:

The experimentally determined solubility data should be recorded in a structured format as shown in Table 2.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Polar Protic | Water | 25 | Equilibrium | |||

| 37 | Equilibrium | |||||

| Ethanol | 25 | Equilibrium | ||||

| Methanol | 25 | Equilibrium | ||||

| Isopropanol | 25 | Equilibrium | ||||

| Polar Aprotic | Acetonitrile | 25 | Equilibrium | |||

| DMSO | 25 | Equilibrium | ||||

| Nonpolar | Toluene | 25 | Equilibrium |

Kinetic solubility assays are higher-throughput and are often employed in the early stages of drug discovery. This method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution in DMSO.[4]

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of (3-Bromopyridin-4-YL)methanol in 100% DMSO (e.g., 10 or 20 mM).[4]

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs.

-

-

Data Reporting:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Stability Profile

The stability of pyridine derivatives can be influenced by factors such as pH, temperature, light, and oxidizing agents.[7][8] A comprehensive stability assessment is critical for determining appropriate storage and handling conditions.

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of (3-Bromopyridin-4-YL)methanol in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.[8]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Maintain at room temperature or heat gently for a defined period.[8]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature for a specified duration.[8]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100 °C).[8]

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines. A dark control sample should be run in parallel.[8]

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolyzed samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.[8]

-

Data Presentation:

The results of the forced degradation studies should be summarized as shown in Table 3.

| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradants (if identified) |

| 0.1 M HCl | 80 | 24 h | ||

| 0.1 M NaOH | 25 | 24 h | ||

| 3% H₂O₂ | 25 | 24 h | ||

| Heat (Solid) | 100 | 7 days | ||

| Heat (Solution) | 80 | 7 days | ||

| Light (ICH Q1B) | 25 | As per guideline |

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of (3-Bromopyridin-4-YL)methanol.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromopyridine-4-methanol | 146679-66-5 [chemicalbook.com]

- 6. 3-Bromopyridine-4-methanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. AGU Fall Meeting 2020 [agu.confex.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reduction of 3-Bromopyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reduction of 3-bromopyridine-4-carboxaldehyde, a key synthetic transformation for accessing the versatile building block, (3-bromopyridin-4-yl)methanol. This alcohol is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This document details the prevalent reduction methodologies, with a primary focus on the high-yielding and operationally simple sodium borohydride (NaBH₄) reduction.

Core Reduction Mechanisms

The primary methods for the reduction of 3-bromopyridine-4-carboxaldehyde involve nucleophilic addition of a hydride equivalent to the carbonyl group. The two most common approaches are reduction with sodium borohydride and catalytic hydrogenation.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent that is highly effective for the conversion of aldehydes and ketones to their corresponding alcohols.[1] The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3-bromopyridine-4-carboxaldehyde. This results in the formation of a tetrahedral alkoxide intermediate, with the electrons from the carbon-oxygen π-bond moving to the oxygen atom.[2][3]

-

Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final alcohol product, (3-bromopyridin-4-yl)methanol.[1]

One molar equivalent of sodium borohydride can theoretically reduce four equivalents of an aldehyde. However, in practice, a slight excess of the reducing agent is often employed to ensure complete conversion.

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction typically occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed. This facilitates the syn-addition of two hydrogen atoms across the carbonyl double bond to form the corresponding primary alcohol. While a widely used industrial process, specific documented protocols for the catalytic hydrogenation of 3-bromopyridine-4-carboxaldehyde are less prevalent in the literature compared to the borohydride reduction.

Experimental Protocols and Data

The reduction of 3-bromopyridine-4-carboxaldehyde to (3-bromopyridin-4-yl)methanol has been successfully achieved with high efficiency using sodium borohydride.

Sodium Borohydride Reduction: A Detailed Protocol

A reported procedure for the synthesis of (3-bromopyridin-4-yl)methanol from 3-bromopyridine-4-carboxaldehyde demonstrates a quantitative yield.[4]

Reaction Scheme:

References

Physical characteristics of (3-Bromopyridin-4-YL)methanol

An In-depth Technical Guide on the Physical Characteristics of (3-Bromopyridin-4-YL)methanol

Introduction

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative with significant applications as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position, allows for selective modifications at these two reactive sites.[1] This makes it a valuable intermediate in the synthesis of various biologically active molecules and complex chemical structures.[1] This guide provides a detailed overview of the physical and chemical properties of (3-Bromopyridin-4-YL)methanol, along with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physical and chemical identifiers for (3-Bromopyridin-4-YL)methanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (3-Bromopyridin-4-yl)methanol | [1] |

| CAS Number | 146679-66-5 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 287.1 ± 25.0 °C (Predicted) | [2] |

| Density | 1.668 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.72 ± 0.10 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| Canonical SMILES | C1=C(C(=CN=C1)Br)CO | [1] |

Experimental Protocols

Synthesis of (3-Bromopyridin-4-YL)methanol

A common method for the synthesis of (3-Bromopyridin-4-YL)methanol involves the reduction of 3-bromo-4-pyridinecarboxaldehyde.[2]

Procedure:

-

3-bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol) is dissolved in anhydrous methanol (40 mL).

-

The solution is cooled to 0 °C.

-

Sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol) is slowly added to the solution.[2]

-

The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere.[2]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]

-

Water and ethyl acetate are added to the residue for extraction.

-

The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

-

The solvent is concentrated under reduced pressure to yield the final product, (3-Bromopyridin-4-YL)methanol, as a white powder.[2]

Determination of Melting Point

The melting point of a solid is a critical physical property for its identification and purity assessment.[3] For a crystalline solid like (3-Bromopyridin-4-YL)methanol, the following capillary method is a standard procedure.

Materials:

-

(3-Bromopyridin-4-YL)methanol sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass or weighing paper

Procedure:

-

Place a small amount of the powdered (3-Bromopyridin-4-YL)methanol onto a watch glass.

-

Push the open end of a capillary tube into the powder to collect a small amount of the sample.[3]

-

Gently tap the sealed bottom of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[3]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

Heat the sample rapidly to about 10-15 °C below the expected melting point.[3]

-

Then, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3]

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

-

The recorded melting range provides an indication of the sample's purity. A narrow range is indicative of a pure compound.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Relationship of Compound Properties

Caption: Interrelation of the structural and chemical properties of the compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol as a Heterocyclic Building Block

(3-Bromopyridin-4-YL)methanol has emerged as a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its value is derived from the orthogonal reactivity of its key functional groups: a pyridine ring, a reactive bromine atom, and a versatile hydroxymethyl group.[1] This specific arrangement allows for sequential and selective modifications, making it an ideal scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of (3-Bromopyridin-4-YL)methanol are summarized below. This data is essential for reaction planning, characterization, and quality control.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 146679-66-5[1] |

| Molecular Formula | C₆H₆BrNO[1] |

| Molecular Weight | 188.02 g/mol [1][3] |

| Appearance | White powder[4] |

| Melting Point | 81-82 °C (for the precursor 3-Bromo-4-pyridinecarboxaldehyde) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃, δ ppm): 8.61 (s, 1H), 8.51 (d, 1H, J = 4.8 Hz), 7.55 (d, 1H, J = 4.8 Hz), 4.76 (s, 2H), 2.89 (s, 1H)[4] |

| ¹³C NMR | (75.5 MHz, CDCl₃, δ ppm): 151.14, 149.45, 148.54, 122.47, 119.90, 63.47[4] |

| Mass Spec. (MS) | GC/MS (m/z): 188. The mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1][4] |

| Infrared (IR) | (KBr, ν, cm⁻¹): 3152, 2894, 2829, 1593, 1447, 1401, 1333, 1223, 1170, 1070, 1024, 834, 705, 599[4] |

Synthesis and Core Reactivity

The primary and most direct route to synthesizing (3-Bromopyridin-4-YL)methanol is through the reduction of its corresponding aldehyde, 3-bromo-4-pyridinecarboxaldehyde.[1][4] This transformation is a robust and high-yielding process.

Caption: Synthesis of (3-Bromopyridin-4-YL)methanol.

The true synthetic utility of this building block lies in the diverse reactions it can undergo. The bromine atom is primed for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functional moieties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromopyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. (3-Bromopyridin-4-YL)methanol is a valuable building block for introducing a pyridinyl-methanol moiety into biaryl structures. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the methanol group provides a handle for further functionalization.

These application notes provide detailed protocols and data for the synthesis of biaryl compounds utilizing (3-Bromopyridin-4-YL)methanol via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Key Applications of Pyridinyl Biaryl Compounds

Biaryl compounds containing a pyridine ring are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. Notably, pyridinyl-containing biaryls have been identified as potent inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is a crucial mediator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases, autoimmune disorders, and some cancers.[4]

Signaling Pathway: p38 MAPK Inhibition by Pyridinyl Biaryl Compounds

The diagram below illustrates the p38 MAPK signaling cascade and the inhibitory action of pyridinyl biaryl compounds.

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines a general experimental workflow for the palladium-catalyzed cross-coupling of (3-Bromopyridin-4-YL)methanol with a generic coupling partner.

Caption: General experimental workflow for cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for Suzuki-Miyaura, Stille, and Negishi couplings. While specific data for (3-Bromopyridin-4-YL)methanol is limited in the literature, the presented data is based on couplings with structurally similar bromopyridine derivatives and serves as a strong starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of (3-Bromopyridin-4-YL)methanol with Arylboronic Acids (Representative Data)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 18 | 75-85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O | 80 | 24 | 70-80 |

Table 2: Stille Coupling of (3-Bromopyridin-4-YL)methanol with Organostannanes (Representative Data)

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |

| 2 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CuI | NMP | 80 | 18 | 75-85 |

| 3 | (3-Fluorophenyl)tributylstannane | AsPh₃ (8) | - | LiCl | 1,4-Dioxane | 100 | 24 | 70-80 |

| 4 | (4-Vinylphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 16 | 65-75 |

Table 3: Negishi Coupling of (3-Bromopyridin-4-YL)methanol with Organozinc Reagents (Representative Data)

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 8 | 85-95 |

| 2 | (4-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 50 | 12 | 80-90 |

| 3 | (3-Fluorophenyl)zinc chloride | PdCl₂(dppf) (2) | - | DMF | 70 | 10 | 75-85 |

| 4 | Ethylzinc bromide | NiCl₂(dppe) (5) | - | THF | 25 | 24 | 60-70 |

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Bromopyridin-4-YL)methanol with an arylboronic acid.[5][6][7]

Materials:

-

(3-Bromopyridin-4-YL)methanol (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DME/H₂O)

Procedure:

-

To a flame-dried Schlenk flask, add (3-Bromopyridin-4-YL)methanol, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille coupling of (3-Bromopyridin-4-YL)methanol with an organostannane.[8][9][10]

Materials:

-

(3-Bromopyridin-4-YL)methanol (1.0 equiv)

-

Organostannane (e.g., Aryltributylstannane, 1.1-1.3 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃, 4-10 mol%)

-

Additive (optional, e.g., CuI, LiCl)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, NMP, 1,4-Dioxane)

Procedure:

-

To a flame-dried Schlenk flask, add (3-Bromopyridin-4-YL)methanol, the palladium catalyst, the ligand (if applicable), and any additive.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of (3-Bromopyridin-4-YL)methanol with an organozinc reagent.[11][12][13]

Materials:

-

(3-Bromopyridin-4-YL)methanol (1.0 equiv)

-

Organozinc reagent (Aryl- or Alkylzinc halide, 1.2-2.0 equiv, typically prepared in situ or used as a solution)

-

Palladium or Nickel catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), NiCl₂(dppe), 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

-

Anhydrous, degassed solvent (e.g., THF, DMF, 1,4-Dioxane)

Procedure:

-

To a flame-dried Schlenk flask, add (3-Bromopyridin-4-YL)methanol, the palladium or nickel catalyst, and the ligand (if applicable).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the solution of the organozinc reagent dropwise at room temperature or as specified for the particular reagent.

-

Heat the reaction mixture to the desired temperature (typically 25-80 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the synthesis of a wide array of biaryl compounds from (3-Bromopyridin-4-YL)methanol. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, or Negishi—will depend on the desired substrate scope, functional group tolerance, and availability of starting materials. The provided protocols and representative data serve as a valuable resource for researchers in the development of novel pyridinyl biaryl compounds for various applications, particularly in the discovery of new therapeutic agents targeting pathways such as p38 MAPK.

References

- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling | NROChemistry [nrochemistry.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (3-Bromopyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the primary hydroxyl group of (3-Bromopyridin-4-YL)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science, and the derivatization of its hydroxyl moiety allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with tailored properties. The following sections detail procedures for etherification, esterification, and protection/deprotection of the hydroxyl group, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

(3-Bromopyridin-4-YL)methanol is a key synthetic intermediate possessing two reactive sites: the bromine atom on the pyridine ring, amenable to cross-coupling reactions, and the primary hydroxyl group, which can be readily converted into a variety of other functional groups.[1] The derivatization of the hydroxyl group is a fundamental strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, or to introduce specific pharmacophores. Common derivatization strategies include the formation of ethers and esters, or the temporary protection of the hydroxyl group to allow for selective reactions at other positions of the molecule.[2]

Derivatization Strategies

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then displaces the halide from the alkyl halide. For primary alcohols such as (3-Bromopyridin-4-YL)methanol, this method is generally efficient.

Esterification using Acyl Chlorides

Esterification of the hydroxyl group can be readily achieved by reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is typically high-yielding and proceeds under mild conditions. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

Protection as a Silyl Ether and Deprotection

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent unwanted side reactions. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and facile cleavage under specific conditions.[4] The tert-butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and ease of removal.

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization reactions of primary alcohols similar to (3-Bromopyridin-4-YL)methanol. It is important to note that optimal conditions and yields may vary for the specific substrate and should be determined empirically.

Table 1: Williamson Ether Synthesis

| Parameter | Value |

| Substrate | (3-Bromopyridin-4-YL)methanol |

| Reagents | NaH, Alkyl Halide (e.g., Iodomethane) |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 70-90% |

Table 2: Esterification with Acyl Chloride

| Parameter | Value |

| Substrate | (3-Bromopyridin-4-YL)methanol |

| Reagents | Acyl Chloride (e.g., Acetyl Chloride), Pyridine |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 85-95% |

Table 3: Protection as a tert-Butyldimethylsilyl (TBS) Ether

| Parameter | Value |

| Substrate | (3-Bromopyridin-4-YL)methanol |

| Reagents | TBS-Cl, Imidazole |

| Solvent | Anhydrous DMF |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Table 4: Deprotection of a TBS Ether

| Parameter | Value |

| Substrate | O-tert-Butyldimethylsilyl-(3-Bromopyridin-4-YL)methanol |

| Reagents | Tetrabutylammonium Fluoride (TBAF) |

| Solvent | THF |

| Temperature | Room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

Experimental Protocols and Workflows

Protocol 1: Williamson Ether Synthesis of 3-Bromo-4-(methoxymethyl)pyridine

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of 3-Bromo-4-(methoxymethyl)pyridine.

Methodology:

-

To a solution of (3-Bromopyridin-4-YL)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Slowly add iodomethane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: Esterification to form (3-Bromopyridin-4-YL)methyl acetate

Diagram 2: Esterification Workflow

Caption: Workflow for the synthesis of (3-Bromopyridin-4-YL)methyl acetate.

Methodology:

-

Dissolve (3-Bromopyridin-4-YL)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final ester.

Protocol 3: Protection and Deprotection of the Hydroxyl Group as a TBS Ether

Diagram 3: Protection/Deprotection Cycle

Caption: Logical relationship of TBS protection and deprotection.

4.3.1 Protection Protocol:

Methodology:

-

To a solution of (3-Bromopyridin-4-YL)methanol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

-

Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

4.3.2 Deprotection Protocol:

Methodology:

-

Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the deprotected alcohol.

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Acyl chlorides are corrosive and lachrymatory. Handle with care.

-

Pyridine and DMF are harmful solvents. Avoid inhalation and skin contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization for specific applications. The user is solely responsible for all safety precautions.

References

- 1. Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group [organic-chemistry.org]

- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

Oxidation of (3-Bromopyridin-4-YL)methanol to its aldehyde or carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of (3-Bromopyridin-4-YL)methanol to its corresponding aldehyde, 3-bromopyridine-4-carbaldehyde, or its carboxylic acid, 3-bromopyridine-4-carboxylic acid. These compounds are valuable intermediates in the synthesis of novel pharmaceuticals and other biologically active molecules. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation Pathways Overview

The oxidation of (3-Bromopyridin-4-YL)methanol can be directed to yield either the aldehyde or the carboxylic acid through the selection of appropriate reagents. Mild oxidizing agents will selectively produce the aldehyde, while strong oxidizing agents will lead to the formation of the carboxylic acid.

Caption: Oxidation pathways of (3-Bromopyridin-4-YL)methanol.

Protocol 1: Synthesis of 3-Bromopyridine-4-carbaldehyde (Aldehyde Formation)

This protocol details the selective oxidation of (3-Bromopyridin-4-YL)methanol to 3-bromopyridine-4-carbaldehyde using a Swern oxidation. This method is known for its mild reaction conditions and high selectivity for primary alcohols to aldehydes.[1]

Materials

-

(3-Bromopyridin-4-YL)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

Caption: Workflow for the synthesis of 3-bromopyridine-4-carbaldehyde.

Procedure

-

Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) to a dry three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cool the flask to -60 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cooled DCM with stirring.

-

Maintain the temperature at -60 °C and add dimethyl sulfoxide (DMSO) dropwise. Stir the mixture for 30 minutes.

-

Dissolve (3-Bromopyridin-4-YL)methanol in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture, ensuring the temperature does not rise above -60 °C.

-

Stir the reaction mixture at -65 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Slowly add triethylamine (TEA) to the reaction mixture.

-

Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromopyridine-4-carbaldehyde.[1]

Quantitative Data for Aldehyde Synthesis (Analogous Reactions)

| Oxidizing Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Swern Oxidation | 2-Hydroxymethyl-4-bromopyridine | DCM | -65 to RT | 1-2 | 75 | [1] |

| Dess-Martin Periodinane | Primary Alcohols | Dichloromethane | Room Temp | 0.5 - 2 | High | [2][3] |

| Activated MnO₂ | Isopropyl(pyridin-3-yl)methanol | Dichloromethane | Room Temp | 72 | 82 | [4] |

Protocol 2: Synthesis of 3-Bromopyridine-4-carboxylic acid (Carboxylic Acid Formation)

This protocol describes the oxidation of (3-Bromopyridin-4-YL)methanol to 3-bromopyridine-4-carboxylic acid using potassium permanganate (KMnO₄), a strong oxidizing agent.

Materials

-

(3-Bromopyridin-4-YL)methanol

-

Potassium permanganate (KMnO₄)

-

Water

-

Dichloromethane (DCM)

-

Ice

-

Standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer and stir bar

Experimental Workflow

Caption: Workflow for the synthesis of 3-bromopyridine-4-carboxylic acid.

Procedure

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-Bromopyridin-4-YL)methanol in water.

-

Heat the solution to 70-80 °C.

-

Add potassium permanganate (KMnO₄) in portions to the heated solution, ensuring the reaction temperature is maintained. The purple color of the permanganate will disappear as it reacts.

-

After the addition is complete, continue stirring the reaction mixture at 70-80 °C for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[5]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an ice-water bath to quench the reaction.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and add an equal volume of dichloromethane. Stir to induce crystallization.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Filter the solid product, wash with cold water, and dry to obtain 3-bromopyridine-4-carboxylic acid.[5]

Quantitative Data for Carboxylic Acid Synthesis (Analogous Reactions)

| Oxidizing Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| KMnO₄ | 4-Bromo-2-methylpyridine | Water | 70-80 | 3 | High | [5] |

| Jones Reagent | Primary Alcohols | Acetone/Water | 0-25 | Variable | High | [6][7] |

Note on Safety:

-

Swern Oxidation: This reaction should be carried out in a well-ventilated fume hood as it produces volatile and odorous byproducts. The reaction is also highly exothermic and requires careful temperature control.

-

Potassium Permanganate: KMnO₄ is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

-

Jones Reagent: Chromium (VI) compounds are carcinogenic and toxic. Handle with extreme caution and appropriate personal protective equipment.[6][8]

These protocols provide a foundation for the synthesis of 3-bromopyridine-4-carbaldehyde and 3-bromopyridine-4-carboxylic acid. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. 4-BROMOPYRIDINE-2-CARBALDEHYDE | 131747-63-2 [chemicalbook.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Etherification of (3-Bromopyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-4-YL)methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive hydroxymethyl group and a bromine-substituted pyridine ring allows for diverse and selective chemical modifications. Etherification of the primary alcohol is a key transformation, enabling the synthesis of a wide array of derivatives with potential applications as pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting ethers can exhibit altered physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug candidates. The Williamson ether synthesis is the most common and reliable method for this transformation, offering a versatile and straightforward approach to a variety of ethers.

Chemical Properties and Applications

The ether derivatives of (3-Bromopyridin-4-YL)methanol are of significant interest in drug development. The pyridine moiety is a common scaffold in many biologically active compounds, and the introduction of an ether linkage at the 4-position can modulate the molecule's interaction with biological targets. For instance, pyridyl ethers are known to act as ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs), and are being investigated for the treatment of neurological disorders. The bromine atom on the pyridine ring serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure.

Recommended Synthetic Method: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.[1][2] This method is highly effective for the etherification of primary alcohols like (3-Bromopyridin-4-YL)methanol.

Reaction Scheme

Caption: Mechanism of the Williamson ether synthesis.

Experimental Workflow

Caption: General experimental workflow for the etherification.

References

Application Notes and Protocols: Synthesis of (3-bromopyridin-4-yl)methanamine from (3-Bromopyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical conversion of (3-Bromopyridin-4-YL)methanol to (3-bromopyridin-4-yl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined herein are based on established chemical principles and provide a comprehensive guide for laboratory execution.

Introduction

(3-bromopyridin-4-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors. The conversion of the readily available (3-Bromopyridin-4-YL)methanol to the corresponding methanamine is a pivotal transformation that enables the introduction of a crucial nitrogen-containing functional group. This document details a reliable multi-step synthetic route for this conversion, designed for reproducibility and scalability in a research setting.

Overall Reaction Scheme

The conversion of (3-Bromopyridin-4-YL)methanol to (3-bromopyridin-4-yl)methanamine can be efficiently achieved through a three-step process:

-

Mesylation: Activation of the primary alcohol to a good leaving group by converting it to a mesylate.

-

Azide Formation: Nucleophilic substitution of the mesylate with sodium azide to form the corresponding azide.

-

Reduction: Reduction of the azide to the primary amine using a Staudinger reduction or catalytic hydrogenation.

Caption: Synthetic workflow for the conversion of (3-Bromopyridin-4-YL)methanol to (3-bromopyridin-4-yl)methanamine.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1. Mesylation | (3-Bromopyridin-4-YL)methanol | Methanesulfonyl chloride, Triethylamine | (3-bromopyridin-4-yl)methyl methanesulfonate | >90% |

| 2. Azide Formation | (3-bromopyridin-4-yl)methyl methanesulfonate | Sodium azide | 4-(azidomethyl)-3-bromopyridine | >85% |

| 3. Reduction | 4-(azidomethyl)-3-bromopyridine | Triphenylphosphine, Water (Staudinger) OR H₂, Pd/C (Hydrogenation) | (3-bromopyridin-4-yl)methanamine | >90% |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (3-Bromopyridin-4-YL)methanol | C₆H₆BrNO | 188.02 | Solid |

| (3-bromopyridin-4-yl)methyl methanesulfonate | C₇H₈BrNO₃S | 266.11 | Solid |

| 4-(azidomethyl)-3-bromopyridine | C₆H₅BrN₄ | 213.04 | Oil or Solid |

| (3-bromopyridin-4-yl)methanamine | C₆H₇BrN₂ | 187.04 | Oil or Solid |

Experimental Protocols

Step 1: Synthesis of (3-bromopyridin-4-yl)methyl methanesulfonate (Mesylation)

This protocol details the conversion of the primary alcohol to a mesylate, which serves as an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

-

(3-Bromopyridin-4-YL)methanol

-

Dry Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (3-Bromopyridin-4-YL)methanol (1.0 eq.) in dry DCM (10 volumes) at 0 °C in a round-bottom flask, add triethylamine (1.5 eq.).

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[1]

-

Upon completion, dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the desired mesylate.

Step 2: Synthesis of 4-(azidomethyl)-3-bromopyridine (Azide Formation)

This protocol describes the nucleophilic substitution of the mesylate with sodium azide.

Materials:

-

(3-bromopyridin-4-yl)methyl methanesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (3-bromopyridin-4-yl)methyl methanesulfonate (1.0 eq.) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 portions).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide product.[2]

Step 3: Synthesis of (3-bromopyridin-4-yl)methanamine (Reduction)

Two effective methods for the reduction of the azide to the primary amine are provided below.

This method is a mild reduction that avoids the use of metal catalysts.[3]

Materials:

-

4-(azidomethyl)-3-bromopyridine

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve 4-(azidomethyl)-3-bromopyridine (1.0 eq.) in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[4]

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

The desired amine can be isolated from the by-product, triphenylphosphine oxide, by standard purification techniques such as column chromatography or acid-base extraction.

This is a common and efficient method for azide reduction.[5]

Materials:

-

4-(azidomethyl)-3-bromopyridine

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve 4-(azidomethyl)-3-bromopyridine (1.0 eq.) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (3-bromopyridin-4-yl)methanamine. The product can be further purified by distillation or chromatography if necessary.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

(3-bromopyridin-4-yl)methanamine is a crucial building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The primary amine of this molecule provides a key point for further chemical modification and elaboration to build more complex molecular architectures that can effectively bind to the active site of kinases.

A notable example of a drug candidate synthesized using a derivative of this class of compounds is AZD5363 (Capivasertib) , a potent inhibitor of the AKT kinase, which is a key node in cell signaling pathways that are often dysregulated in cancer.[6] While the direct synthesis of AZD5363 from (3-bromopyridin-4-yl)methanamine is not explicitly detailed, the 3-bromo-4-aminomethylpyridine core is a structural motif found in many kinase inhibitors, highlighting the importance of this synthetic intermediate.[7]

Caption: Logical relationship of (3-bromopyridin-4-yl)methanamine as a key building block in the synthesis of kinase inhibitors.

Conclusion